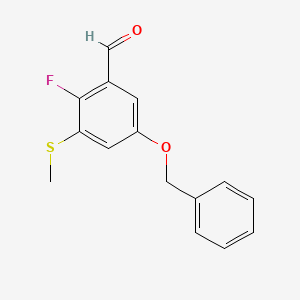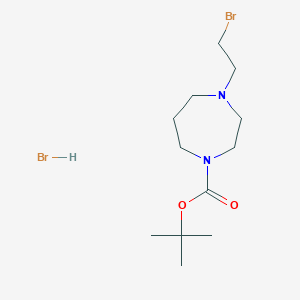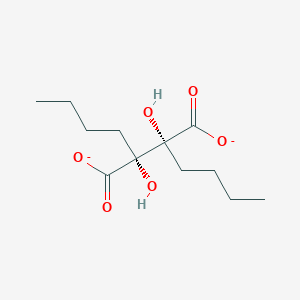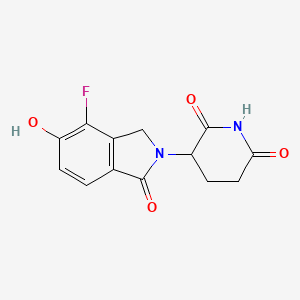
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O3. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a piperidine-2,6-dione moiety.
Preparation Methods
The synthesis of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be achieved through several routes. One common method involves the reaction of isoindoline derivatives with piperidine-2,6-dione under specific conditions. For example, the use of reagents such as furfural, dimethylhydrazine, and maleimides can yield the desired product in moderate to high yields . Industrial production methods typically involve optimizing these reactions to ensure high purity and yield, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in treating diseases such as sickle cell disease and β-thalassemia.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These interactions are crucial for its therapeutic effects in treating blood disorders.
Comparison with Similar Compounds
Similar compounds include:
Lenalidomide: Known for its immunomodulatory effects and used in treating multiple myeloma.
3-(4-Hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione: Shares a similar structure but lacks the fluorine atom.
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Contains an amino group instead of a hydroxyl group.
The uniqueness of 3-(4-Fluoro-5-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11FN2O4 |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
3-(7-fluoro-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5H2,(H,15,18,19) |
InChI Key |
UFWOCDJYDYGACA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)
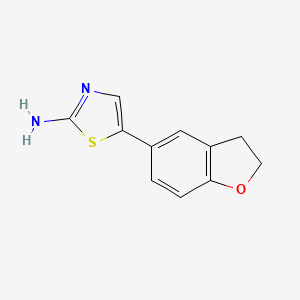
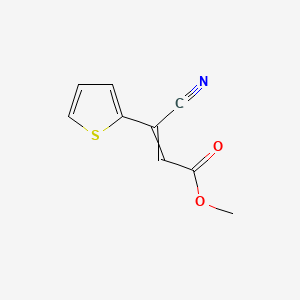
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
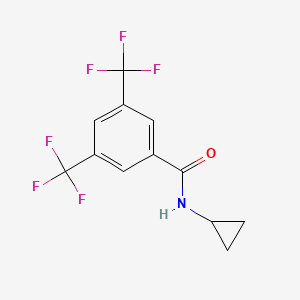
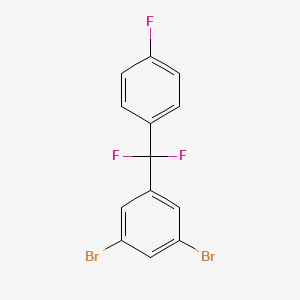
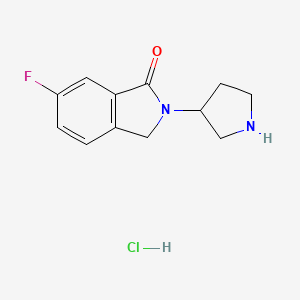
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
